molecular formula C35H26O B14689760 2,2,3,4,5-Pentaphenylcyclopent-3-en-1-one CAS No. 34759-47-2

2,2,3,4,5-Pentaphenylcyclopent-3-en-1-one

Cat. No.: B14689760
CAS No.: 34759-47-2
M. Wt: 462.6 g/mol
InChI Key: JCHMVORFDDOEHJ-UHFFFAOYSA-N
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Description

2,2,3,4,5-Pentaphenylcyclopent-3-en-1-one is an organic compound known for its unique structure and reactivity It is a derivative of cyclopentadiene, featuring five phenyl groups attached to the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,5-Pentaphenylcyclopent-3-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclopentene ring. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,5-Pentaphenylcyclopent-3-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclopentene derivatives, ketones, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,3,4,5-Pentaphenylcyclopent-3-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,4,5-Pentaphenylcyclopent-3-en-1-one involves its ability to undergo cycloaddition reactions with dienes, leading to the formation of fused ring systems. This reactivity is attributed to the electron-rich nature of the cyclopentene ring and the stabilizing effect of the phenyl groups. The compound also participates in the formation of cyclopentadienyl metal complexes, which have applications in catalysis and materials science .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

34759-47-2

Molecular Formula

C35H26O

Molecular Weight

462.6 g/mol

IUPAC Name

2,2,3,4,5-pentakis-phenylcyclopent-3-en-1-one

InChI

InChI=1S/C35H26O/c36-34-32(27-18-8-2-9-19-27)31(26-16-6-1-7-17-26)33(28-20-10-3-11-21-28)35(34,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25,32H

InChI Key

JCHMVORFDDOEHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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